molecular formula C₂₁H₁₆ClF₃N₄O₃.C₇H₈O₃S B000631 Sorafenib tosylate CAS No. 475207-59-1

Sorafenib tosylate

Katalognummer B000631
CAS-Nummer: 475207-59-1
Molekulargewicht: 637 g/mol
InChI-Schlüssel: IVDHYUQIDRJSTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sorafenib tosylate is an oral multikinase inhibitor . It is used to treat liver cancer, thyroid cancer, or kidney cancer . Sorafenib may also be used for purposes not listed in this medication guide .


Synthesis Analysis

Sorafenib tosylate has been loaded into albumin nanocarriers using a scalable process involving high-pressure homogenization . This process resulted in nanoparticles with an average size of 180±9 nm, encapsulation efficiency of 95%, and drug-loading efficiency of 48% .


Molecular Structure Analysis

Two crystalline forms of sorafenib tosylate were identified using X-ray powder diffraction, FT-IR, and Raman spectroscopy . The solubility of these forms was studied, and it was found that both forms were insoluble in 0.1 N hydrochloric acid (HCl), in acetate buffer (pH 4.5), and in phosphate buffer (pH 6.8) .


Chemical Reactions Analysis

Sorafenib tosylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking the action of an abnormal protein that signals cancer cells to multiply . This helps stop the spread of cancer cells .


Physical And Chemical Properties Analysis

Sorafenib tosylate has a molecular formula of C28H24ClF3N4O6S . It should be stored at 4°C in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Wissenschaftliche Forschungsanwendungen

Treatment of Hepatocellular Carcinoma

Sorafenib tosylate is approved by the U.S. Food and Drug Administration (FDA) for the treatment of unresectable hepatocellular carcinoma, a type of liver cancer . It has shown to improve patient overall survival .

Treatment of Advanced Renal Cell Carcinoma

Sorafenib tosylate is also used as a single-agent therapy in renal cell carcinoma, a type of kidney cancer . It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation .

Treatment of Differentiated Thyroid Carcinoma

This drug is used in the treatment of differentiated thyroid carcinoma in certain patients whose cancer has gotten worse, has come back, or has spread to other parts of the body and did not respond to treatment with radioactive iodine .

Structural Polymorphism and Solubility

The presence of active pharmaceutical ingredients (APIs) in the forms of different polymorphic states can induce differences in their physicochemical properties. In the case of poorly soluble APIs, like sorafenib tosylate, small variations in solubility may result in large bioavailability differences .

Drug Delivery Systems

To overcome the drawbacks of sorafenib tosylate, such as poor aqueous solubility, low bioavailability, unfavorable pharmacokinetic properties, and undesirable side effects, the entrapment of sorafenib into nanocarriers by nanoformulations is an effective strategy .

Increased Oral Bioavailability

Sorafenib loaded Self Nanoemulsifying Drug Delivery System (SNEDDS) could potentially be exploited as a delivery system for increased oral bioavailability by 5 times when comparing with pure drug by minimizing first-pass metabolism and increased solubility .

Safety and Hazards

Sorafenib tosylate can cause skin irritation, serious eye irritation, and respiratory irritation . It may damage fertility or the unborn child and may cause harm to breast-fed children . It can also cause damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

Sorafenib tosylate is approved to treat hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer . It is also being studied in the treatment of other types of cancer . A study has shown that an oral nanoformulation of sorafenib tosylate resulted in nearly two-fold enhancement in the oral bioavailability and enhanced therapeutic efficacy with a better safety profile compared to the current clinical formulation .

Wirkmechanismus

Target of Action

Sorafenib tosylate is a kinase inhibitor that primarily targets cell surface tyrosine kinase receptors and downstream intracellular kinases . These targets are implicated in tumor cell proliferation and tumor angiogenesis . It specifically targets serine-threonine kinase Raf and several tyrosine kinases involved in tumor growth .

Mode of Action

Sorafenib tosylate exhibits a dual mechanism of action. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells . Additionally, it reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature . Sorafenib is more selective for c-Raf than B-RAF .

Biochemical Pathways

Sorafenib tosylate affects multiple biochemical pathways. It inhibits the RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation . It also inhibits VEGFR and PDGFR signaling pathways, which are involved in angiogenesis . Furthermore, sorafenib treatment induces autophagy , which may suppress tumor growth.

Result of Action

The action of sorafenib tosylate results in decreased tumor cell proliferation and reduced tumor angiogenesis . By blocking the signals that trigger cancer cells to divide and grow, and the signals that promote the growth of new blood vessels that tumors need to grow, sorafenib tosylate prevents cancer cells from growing and may even kill them .

Action Environment

The action, efficacy, and stability of sorafenib tosylate can be influenced by various environmental factors. For instance, the pH difference between cancer cells and normal cells is a key point of smart nanogel, a delivery system for sorafenib tosylate . This system improves the therapeutic efficacy of poorly water-soluble drugs like sorafenib tosylate by delivering the drug in a target tumor with decreased adverse effects . .

Eigenschaften

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHYUQIDRJSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClF3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047839
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorafenib tosylate

CAS RN

475207-59-1
Record name Nexavar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475207-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorafenib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORAFENIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib tosylate
Reactant of Route 2
Reactant of Route 2
Sorafenib tosylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sorafenib tosylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sorafenib tosylate
Reactant of Route 5
Reactant of Route 5
Sorafenib tosylate
Reactant of Route 6
Reactant of Route 6
Sorafenib tosylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.